molecular formula C25H26BrNO4 B11647829 Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11647829
M. Wt: 484.4 g/mol
InChI Key: LXIVIASIJDPKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative. Dihydropyridines are a class of compounds widely known for their use in medicinal chemistry, particularly as calcium channel blockers. This specific compound features a bromophenyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component reaction that combines ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (in this case, 4-bromobenzaldehyde) in an ethanol medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily by interacting with calcium channels in biological systems. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a reduction in blood pressure. The bromophenyl group may enhance its binding affinity and specificity for the calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and specificity compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C25H26BrNO4

Molecular Weight

484.4 g/mol

IUPAC Name

diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26BrNO4/c1-5-30-24(28)21-16(3)27(20-10-8-7-9-11-20)17(4)22(25(29)31-6-2)23(21)18-12-14-19(26)15-13-18/h7-15,23H,5-6H2,1-4H3

InChI Key

LXIVIASIJDPKEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.